Arylazidoatractyloside

描述

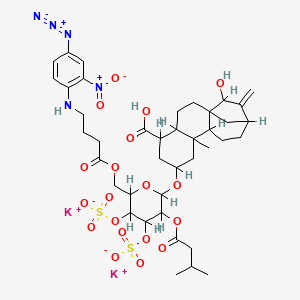

Arylazidoatractyloside is a chemically modified derivative of atractyloside, a diterpenoid glycoside originally isolated from plants such as Atractylodes macrocephala. Atractyloside and its analogs are known for their role as potent inhibitors of the mitochondrial ADP/ATP carrier (AAC), a critical protein involved in cellular energy metabolism . The arylazido modification introduces a photoreactive arylazide group, enabling the compound to act as a photoaffinity probe for studying AAC-ligand interactions. This property allows researchers to covalently crosslink the inhibitor to its binding site under UV light, facilitating structural and mechanistic investigations of AAC .

This compound retains the core structure of atractyloside—a triterpenoid backbone with sugar moieties—but its arylazido group enhances its utility in biochemical assays compared to unmodified analogs. Its primary applications include mapping nucleotide-binding domains in mitochondrial membranes and elucidating conformational changes in AAC during ATP/ADP transport .

属性

CAS 编号 |

65792-55-4 |

|---|---|

分子式 |

C40H53K2N5O19S2 |

分子量 |

1050.2 g/mol |

IUPAC 名称 |

dipotassium;[2-[4-(4-azido-2-nitroanilino)butanoyloxymethyl]-6-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-5-(3-methylbutanoyloxy)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C40H55N5O19S2.2K/c1-20(2)14-32(47)62-35-34(64-66(56,57)58)33(63-65(53,54)55)29(19-59-31(46)6-5-13-42-27-9-8-23(43-44-41)15-28(27)45(51)52)61-38(35)60-24-16-25(37(49)50)26-11-12-40-17-22(21(3)36(40)48)7-10-30(40)39(26,4)18-24;;/h8-9,15,20,22,24-26,29-30,33-36,38,42,48H,3,5-7,10-14,16-19H2,1-2,4H3,(H,49,50)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |

InChI 键 |

HDCRSSRRJWRFHZ-UHFFFAOYSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

规范 SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)CCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

同义词 |

arylazidoatractyloside N-4-azido-2-nitrophenylaminobutyryl atractyloside |

产品来源 |

United States |

相似化合物的比较

Research Findings and Data Analysis

Mechanistic Insights from Docking Studies

Molecular docking analyses reveal that this compound occupies the same AAC binding pocket as atractyloside but induces distinct conformational shifts due to its bulky arylazide group. These shifts hinder ADP release, providing evidence for AAC’s “single-binding cavity” model .

Comparative Efficacy in Mitochondrial Studies

| Metric | Atractyloside | Carboxy-atractyloside | This compound |

|---|---|---|---|

| Crosslinking Efficiency | 0% | 0% | >90% (post-UV) |

| Binding Reversibility | Yes | Partially | No (post-UV) |

| Use in Live Cells | Limited | No | Yes (with UV control) |

Interpretation : this compound’s unique photoreactivity enables permanent labeling of AAC in live cells, a breakthrough for in vivo mitochondrial studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。